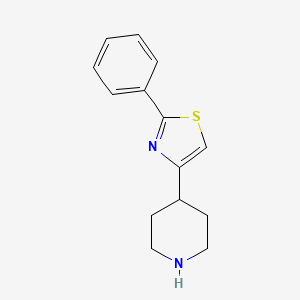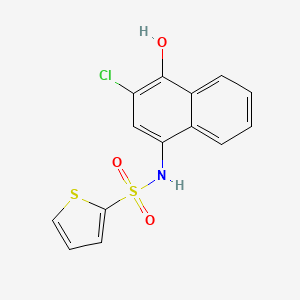![molecular formula C14H18ClNO2S B8688566 N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide](/img/structure/B8688566.png)
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide
概要
説明
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide is a chemical compound characterized by the presence of a chlorophenyl group, a sulfanyl group, and an oxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide typically involves the reaction of 4-chlorobenzenethiol with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The resulting intermediate is then reacted with a carboxamide derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxane ring or the carboxamide group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified oxane derivatives and reduced carboxamides.
Substitution: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
類似化合物との比較
Similar Compounds
- N-[2-(4-chlorophenyl)sulfanylethyl]-4-nitrobenzamide
- N-[2-(4-chlorophenyl)sulfanylethyl]benzamide
Uniqueness
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.
特性
分子式 |
C14H18ClNO2S |
|---|---|
分子量 |
299.8 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)sulfanylethyl]oxane-4-carboxamide |
InChI |
InChI=1S/C14H18ClNO2S/c15-12-1-3-13(4-2-12)19-10-7-16-14(17)11-5-8-18-9-6-11/h1-4,11H,5-10H2,(H,16,17) |
InChIキー |
XFTASAWLJRDKHN-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C(=O)NCCSC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B8688510.png)


![N-benzylpyrido[3,2-d]pyrimidin-4-amine](/img/structure/B8688532.png)





![2,5-Dioxopyrrolidin-1-yl ((3S,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate](/img/structure/B8688571.png)


